molecular formula C18H18IN3OS B2857860 N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399002-00-7

N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide

Cat. No. B2857860
CAS RN: 399002-00-7
M. Wt: 451.33
InChI Key: COWCSXJCNJCZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule, likely related to the class of compounds known as diazocines . Diazocines are eight-membered heterocycles containing six carbon atoms, two nitrogen atoms, and four double bonds . They are known for their saddle or boat-shaped structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available, diazocines can generally be synthesized from certain types of benzoates or naphtholates . The process often involves several steps and may require specific catalysts .


Molecular Structure Analysis

Diazocines, to which this compound is likely related, are known for their unique saddle-shaped structure . This structure is maintained despite the steric bulk of different substituents .


Chemical Reactions Analysis

In electrochemical experiments, diazocines have shown irreversible reduction, most likely producing indoles .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

  • Synthesis of Heterocyclic Systems : Research has demonstrated methods for generating novel heterocyclic systems, which could provide insights into synthetic strategies for compounds like the one of interest. For instance, studies on the synthesis of novel annulated products from aminonaphthyridinones suggest innovative approaches to creating new heterocyclic structures, which could be relevant for synthesizing and exploring the applications of complex molecules like N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide (Deady & Devine, 2006).

  • Halogenation and Derivative Formation : The creation of unsymmetrical analogs through halogenation, such as bromination and iodination, offers pathways for modifying chemical structures to enhance their properties or create novel derivatives. This approach is exemplified in the synthesis of derivatives of Troger's base, highlighting the potential for structural modifications in complex heterocyclic compounds (Didier & Sergeyev, 2007).

Potential Biological Activities

  • Pharmacological Activity of Pyrazole Derivatives : Studies on pyrazole derivatives, including those with carbothioamide groups, have shown potential pharmacological activities, such as anti-inflammatory and antimicrobial effects. This suggests that compounds with similar functional groups or structural motifs could be explored for biological applications, although direct evidence for the specific compound may not be available (Hussain & Kaushik, 2015).

properties

IUPAC Name

N-(4-iodophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18IN3OS/c19-14-4-6-15(7-5-14)20-18(24)21-9-12-8-13(11-21)16-2-1-3-17(23)22(16)10-12/h1-7,12-13H,8-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWCSXJCNJCZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.